molecular formula C21H16N2O5S2 B2931723 N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 892851-95-5

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide

Cat. No. B2931723
CAS RN: 892851-95-5
M. Wt: 440.49
InChI Key: MQTTYEZUOGFLEI-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide, also known as compound 1, is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

Microwave-Assisted Synthesis and Antimicrobial Activity

A study by Raval, Naik, & Desai (2012) demonstrates the environmentally friendly microwave-assisted synthesis of compounds including N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide derivatives. This method provides increased reaction rates and better yields. These compounds exhibited significant antibacterial and antifungal activities.

Synthesis and Evaluation as Antimicrobial Agents

Another research by Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety, suitable as antimicrobial agents. These included derivatives of this compound, showing promising antibacterial and antifungal results.

Antibacterial Effects and Synthesis of Derivatives

Behrami & Dobroshi (2019) in their study Behrami & Dobroshi (2019) synthesized and characterized compounds including derivatives of this compound. These compounds displayed high levels of antibacterial activity.

properties

IUPAC Name

3-(benzenesulfonyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5S2/c24-19(10-11-30(26,27)15-7-2-1-3-8-15)23-21-22-17(13-29-21)16-12-14-6-4-5-9-18(14)28-20(16)25/h1-9,12-13H,10-11H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTTYEZUOGFLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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